6-Bromo-2-fluoropyridine-3-sulfonyl fluoride
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
6-Bromo-2-fluoropyridine-3-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-2-fluoropyridine-3-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar compounds to 6-Bromo-2-fluoropyridine-3-sulfonyl fluoride include other halogenated pyridine derivatives. These compounds may share similar chemical properties but differ in their specific functional groups and applications. Some examples include:
- 6-Bromo-2-fluoropyridine-3-sulfonyl chloride
- 6-Bromo-2-fluoropyridine-3-sulfonamide
Properties
IUPAC Name |
6-bromo-2-fluoropyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWOBOXUXLUSQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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